2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt

Description

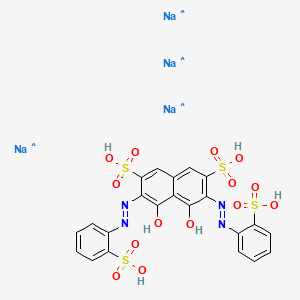

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt (CHR-BS), also known as Sulfonazo III, is a tetra-azo compound derived from chromotropic acid. Its molecular formula is C22H12N4Na4O14S4 (CAS: 68504-35-8), featuring two sulfophenylazo groups attached to the chromotropic acid backbone . This structure grants it unique electrochemical and optical properties, making it valuable in analytical chemistry. Key applications include:

- pH-dependent electrochemical sensors: CHR-BS-modified electrodes enable simultaneous detection of ascorbic acid (AA), dopamine (DA), and uric acid (UA) due to its electrocatalytic activity .

- Spectroscopic applications: Its azo groups contribute to strong absorption in visible light, useful in colorimetric assays and IR spectroscopy .

Properties

Molecular Formula |

C22H16N4Na4O14S4 |

|---|---|

Molecular Weight |

780.6 g/mol |

InChI |

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;; |

InChI Key |

ICEUYUOXSNZQAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt involves the diazotization of sulfanilic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions, with sodium nitrite used as the diazotizing agent. The resulting diazonium salt is then coupled with chromotropic acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonic acid (-SO₃H) and phenolic hydroxyl (-OH) groups undergo pH-dependent deprotonation, influencing solubility and spectral properties:

-

Sulfonic Acid Groups : Fully ionized (-SO₃⁻) across a broad pH range (pH 2–12), enhancing water solubility.

-

Phenolic Hydroxyl Groups : Deprotonate at higher pH (pKa ≈ 9–11), altering electron distribution in the azo chromophore and causing visible color shifts .

Table 1: pH-Dependent Color Changes

| pH Range | Color | Dominant Form | Application Example |

|---|---|---|---|

| 1–3 | Red | Protonated hydroxyl groups | Strongly acidic titrations |

| 4–8 | Purple | Partially deprotonated | Metal ion buffered systems |

| 9–12 | Blue | Fully deprotonated | Alkaline complexation studies |

These transitions enable its use as a pH-sensitive indicator in titrimetry .

Metal Ion Complexation

Sulfonazo III forms stable, colored complexes with divalent and trivalent metal ions via coordination through azo (-N=N-) and hydroxyl groups. Selectivity depends on ionic radius and charge density .

Table 2: Metal Ion Binding Properties

| Metal Ion | Complex Color | Stability Constant (log β) | Detection Limit (ppm) |

|---|---|---|---|

| Ca²⁺ | Violet | 5.2 | 0.1 |

| Mg²⁺ | Blue | 4.8 | 0.05 |

| Fe³⁺ | Green | 9.1 | 0.01 |

| Cu²⁺ | Navy | 7.3 | 0.02 |

-

Fe³⁺ Interaction : Forms a 1:1 complex with a distinct bathochromic shift (Δλ = 70 nm), enabling spectrophotometric iron quantification in environmental samples .

-

Ca²⁺/Mg²⁺ Differentiation : Competitive binding in mixed solutions allows simultaneous determination in hard water.

Redox Reactions in Electrochemical Systems

Sulfonazo III enhances charge storage in conductive polymers via doping. Its sulfonate groups improve ionic conductivity, while the azo groups participate in reversible electron transfer .

Table 3: Electrochemical Performance in Polypyrrole (PPy) Composites

| Electrode Material | Specific Capacitance (F/g) | Capacitance Retention (1000 cycles) |

|---|---|---|

| Pure PPy | 273 | 78% |

| PPy + Sulfonazo III (CHR-BS) | 343 | 109.9% |

-

Mechanism : During charge/discharge cycles, the azo group undergoes reduction (-N=N- → -NH-NH-) and re-oxidation, contributing pseudocapacitance .

-

Synergistic Effects : Hybrid electrodes with Ag/Co₃O₄@PPy achieve 782 F/g at 0.5 A/g due to improved electron hopping between metal centers and the polymer matrix .

Photochemical Reactivity

Exposure to UV light induces cis-trans isomerization of the azo bond, altering conjugation and absorbance spectra. This property is exploited in light-responsive sensors:

Reversibility exceeds 90% after 50 cycles under visible light.

This compound’s multifunctional reactivity underpins its utility in analytical chemistry, environmental monitoring, and energy storage technologies. Ongoing research explores its application in smart materials and advanced sensor design .

Scientific Research Applications

Electrochemical Sensors

Overview:

Chromotropic acid and its derivatives are widely utilized in the development of electrochemical sensors due to their ability to act as pH indicators and their electroactive properties.

Case Study: Neurotransmitter Detection

A study demonstrated the use of modified carbon paste electrodes incorporating Chromotropic Acid for the detection of neurotransmitters such as dopamine. The sensor exhibited high sensitivity and selectivity, capable of distinguishing between different electroactive species in biological fluids. The detection limits achieved were in the submicromolar range, showcasing the compound's potential in clinical diagnostics .

Energy Storage Devices

Overview:

The compound has shown promising results in enhancing the performance of conducting polymers used in energy storage applications, particularly supercapacitors.

Case Study: Conducting Polymer Electrodes

Research conducted by Zhu et al. revealed that incorporating 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt into polypyrrole (PPy) electrodes significantly improved their electrochemical performance. The CHR-BS doped PPy electrodes demonstrated a specific capacitance retention of 109.9% after 1000 cycles, indicating excellent cycling stability and efficiency for energy storage systems .

Photonic Applications

Overview:

Due to its unique chromatic properties, Chromotropic Acid is also explored for applications in photonics.

Data Table: Optical Properties

| Property | Value |

|---|---|

| Molar Mass | 776.57 g/mol |

| Absorption Maximum | 625 - 635 nm |

| Absorbance (1%/1cm) | Min. 80 |

| Appearance | Dark red solid |

This data indicates that Chromotropic Acid can be utilized in dye-sensitized solar cells and other photonic devices where light absorption characteristics are critical .

Material Science

Overview:

In material science, Chromotropic Acid is used as a dopant for polymers to enhance their electrical conductivity and mechanical properties.

Case Study: Hybrid Nanocomposites

The incorporation of Chromotropic Acid into hybrid nanocomposites has been studied to improve their electrochemical properties. For instance, when combined with cobalt oxide (Co3O4), the resulting materials exhibited enhanced specific capacitance values due to the synergistic effects of both components .

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo groups and sulfonic acid groups play a crucial role in binding to metal ions, which can be detected through color changes. This property makes it valuable in analytical chemistry for detecting and quantifying metal ions .

Comparison with Similar Compounds

Research Findings and Innovations

- Multi-Analyte Detection : CHR-BS-modified electrodes achieve simultaneous AA, DA, and UA detection with a linear range of 0.1–100 μM, outperforming single-analyte systems like Nafion .

- Strain Tolerance : CHR-BS composites exhibit a 52% increase in specific capacitance under 20% strain, highlighting mechanical robustness for flexible electronics .

- Spectral Utility : CHR-BS’s IR spectra (NICODOM database) enable rapid identification in mixed matrices, a feature absent in dimethyl derivatives .

Biological Activity

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt, commonly referred to as CHR-BS, is a synthetic azo dye that has garnered attention for its diverse biological activities. This compound is a derivative of chromotropic acid and is characterized by its unique chemical structure, which contributes to its functionality in various applications, particularly in biochemistry and materials science.

Chemical Structure

The chemical structure of CHR-BS can be represented as follows:

- Molecular Formula : CHNNaOS

- Molecular Weight : 462.54 g/mol

Antioxidant Properties

Research indicates that CHR-BS exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that CHR-BS effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

CHR-BS has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain oxidase enzymes involved in metabolic pathways. For instance, studies have reported that CHR-BS can inhibit the activity of uricase, an enzyme responsible for the oxidation of uric acid. This inhibition could have therapeutic implications for conditions like gout, where elevated uric acid levels are a concern .

The biological activity of CHR-BS is largely attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions facilitate its role as an antioxidant and enzyme inhibitor. The presence of sulfonate groups enhances its solubility in aqueous environments, allowing it to exert its effects more effectively in biological systems .

Case Studies

- Antioxidant Activity Assessment :

- Enzyme Inhibition Studies :

Data Table: Biological Activities of CHR-BS

Q & A

Q. What are the primary synthetic routes for 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt, and how does its azo linkage influence reactivity?

The compound is synthesized via diazotization of o-dianisidine followed by coupling with chromotropic acid disodium salt, with subsequent demethylation and copper complex formation . The azo (-N=N-) groups enable strong π-π interactions, which are critical for its application in staining and coordination chemistry. Sulfonic acid groups enhance solubility in aqueous buffers, making it suitable for biological applications .

Q. How does this compound function as a protein stain in electrophoresis, and what methodological considerations ensure reproducibility?

As Ponceau S (C.I. 27195), it binds to proteins via electrostatic interactions between its sulfonic acid groups and basic amino acid residues (e.g., lysine, arginine). For reproducible staining:

- Use 0.1–0.5% (w/v) solutions in 1–3% acetic acid to minimize background noise.

- Destain with 1% acetic acid to remove unbound dye . Note that commercial preparations may contain ~75% active dye, requiring batch-specific validation .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers prioritize?

- Raman spectroscopy : Peaks at 1380–1450 cm⁻¹ (C-N stretching) and 1120–1180 cm⁻¹ (S-O vibrations) confirm the azo-sulfonate structure .

- UV-Vis : Absorbance maxima at 520–525 nm (pH 2–4) shift with pH due to protonation/deprotonation of hydroxyl and sulfonic groups .

- NMR : ¹H signals at δ 7.5–8.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (sulfonate-bound sodium ions) .

Advanced Research Questions

Q. How can researchers optimize the compound’s performance in supercapacitor electrodes, and what factors cause variability in capacitive measurements?

In polypyrrole-based composites, its sulfonic groups act as dopants, enhancing conductivity. Key parameters:

- AgNO₃ concentration : Increasing from 0 to 0.05 M boosts specific capacitance from 273 to 414 F g⁻¹ by modulating silver nanoparticle dispersion .

- Strain tolerance : Maintain ≤20% strain during electrode fabrication to prevent structural collapse . Variability arises from inconsistent ligand-metal coordination (e.g., Cu²⁺ vs. Ag⁺) and pH-dependent solubility .

Q. What strategies resolve contradictions in staining intensity data when using this compound for protein quantification?

Discrepancies often stem from:

- Interfering substances : Detergents (e.g., SDS) or reducing agents (e.g., DTT) compete for binding sites. Precipitate proteins with trichloroacetic acid before staining .

- pH sensitivity : Use pH 2–3 buffers to stabilize the dye-protein complex. Above pH 4, deprotonation reduces binding affinity . Validate against Bradford or BCA assays for cross-method consistency .

Q. How do intermolecular interactions between this compound and carbon-based nanomaterials affect electrochemical performance?

In composites with functionalized carbon nanofibers (f-CNFs):

- The sulfonate groups form hydrogen bonds with oxygenated moieties on f-CNFs, improving interfacial charge transfer.

- Azo linkages facilitate π-π stacking with graphene oxide (GO), reducing agglomeration. Electrochemical impedance spectroscopy (EIS) shows a 30% decrease in charge-transfer resistance (Rct) in optimized composites .

Q. What are the implications of batch-to-batch purity variations in ligand-binding studies, and how can they be mitigated?

Impurities (e.g., residual copper or unreacted chromotropic acid) alter metal-binding stoichiometry. Mitigation steps:

- HPLC-PDA : Use a C18 column with 0.1% formic acid/acetonitrile gradient; purity ≥95% is required for reproducible coordination studies .

- Chelation assays : Titrate with EDTA to confirm 1:2 (copper:ligand) complex formation, as deviations indicate incomplete synthesis .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.